Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)-
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Overview
Description
Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- is a complex organic compound that features a methanone group bonded to a phenyl ring, which is further substituted with a beta-D-xylopyranosyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves the condensation of a phenyl methanone derivative with a beta-D-xylopyranosyl donor. This reaction is often catalyzed by acids or enzymes to facilitate the formation of the glycosidic bond . The reaction conditions usually require controlled temperatures and pH levels to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-hydroxyphenyl)phenyl-: Similar in structure but lacks the beta-D-xylopyranosyloxy group.
Methanone, (4-chlorophenyl)phenyl-: Contains a chlorine substituent instead of the beta-D-xylopyranosyloxy group.
Methanone, (3-methylphenyl)phenyl-: Features a methyl group on the phenyl ring.
Uniqueness
Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- is unique due to the presence of the beta-D-xylopyranosyloxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
83354-85-2 |
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Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
phenyl-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H18O6/c19-14-10-23-18(17(22)16(14)21)24-13-8-6-12(7-9-13)15(20)11-4-2-1-3-5-11/h1-9,14,16-19,21-22H,10H2/t14-,16+,17-,18+/m1/s1 |
InChI Key |
ZYNZCAFXRWYJMJ-SPUZQDLCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)O)O |
Origin of Product |
United States |
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